molecular formula C4H2N2S2 B14163262 Vinylene bisthiocyanate CAS No. 4553-64-4

Vinylene bisthiocyanate

Cat. No.: B14163262
CAS No.: 4553-64-4
M. Wt: 142.2 g/mol
InChI Key: MNCUCCJMXIWMJJ-OWOJBTEDSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinylene bisthiocyanate can be synthesized through the reaction of vinylene carbonate with thiocyanate salts under specific conditions. The reaction typically involves the use of a solvent such as acetonitrile and a catalyst to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature to ensure the proper formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-quality this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Vinylene bisthiocyanate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced species. Substitution reactions can lead to the formation of various substituted vinylene derivatives .

Scientific Research Applications

Vinylene bisthiocyanate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of vinylene bisthiocyanate involves its interaction with molecular targets through its thiocyanate groups. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, resulting in various biological and chemical effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that facilitate the desired transformations .

Comparison with Similar Compounds

Similar Compounds

Compounds similar to vinylene bisthiocyanate include:

Uniqueness

This compound is unique due to its specific combination of vinylene and thiocyanate groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

4553-64-4

Molecular Formula

C4H2N2S2

Molecular Weight

142.2 g/mol

IUPAC Name

[(E)-2-thiocyanatoethenyl] thiocyanate

InChI

InChI=1S/C4H2N2S2/c5-3-7-1-2-8-4-6/h1-2H/b2-1+

InChI Key

MNCUCCJMXIWMJJ-OWOJBTEDSA-N

Isomeric SMILES

C(=C/SC#N)\SC#N

Canonical SMILES

C(=CSC#N)SC#N

Origin of Product

United States

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